3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
56767-20-5 |
|---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-phenyl-1H-indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C16H10N2O/c19-16-12-9-5-4-8-11(12)15-13(16)14(17-18-15)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
InChI Key |
WBJSAJUPDRXEPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenylindeno 1,2 C Pyrazol 4 2h One and Its Analogues
Classical and Contemporary Approaches to the Indeno[1,2-c]pyrazol-4(2H)-one Core Synthesis
The construction of the indeno[1,2-c]pyrazol-4(2H)-one core is typically achieved through reactions that form the pyrazole (B372694) ring onto a pre-existing indane-based structure. Key strategies involve the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl or equivalent synthons within the indane framework.
Multi-Step Cyclization and Condensation Reactions
The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative. beilstein-journals.orgchim.it This approach is highly adaptable for the creation of the indeno[1,2-c]pyrazol-4(2H)-one system. The strategy involves using a substituted indan-1,3-dione, which serves as the 1,3-dielectrophile (the C3 building block), and reacting it with a suitable hydrazine to form the pyrazole ring (the N2 building block). beilstein-journals.org
A common pathway begins with the Knoevenagel condensation of an active methylene compound like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with an appropriate aldehyde. rsc.org The resulting intermediate can then undergo further reactions, such as a Michael addition followed by intramolecular cyclization, to yield complex fused systems. rsc.org For instance, the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine produces the corresponding tricyclic indenopyrazole, demonstrating the direct formation of the fused system from a β-dicarbonyl precursor. mdpi.com
Another multi-step approach involves the coupling of diazonium chlorides derived from aminopyrazoles with 1,3-indanedione. scirp.org This reaction forms an acyclic hydrazone intermediate, which can then be induced to cyclize, often by heating in acetic acid, to afford the final indenopyrazolotriazine core. scirp.org These condensation reactions are versatile, allowing for the introduction of various substituents onto both the indanone and pyrazole moieties, depending on the choice of starting materials.
Table 1: Examples of Condensation Reactions for Fused Pyrazole Synthesis
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 2-Acetyl-1,3-indanedione | 4-Trifluoromethylphenylhydrazine | Acid-catalyzed | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4–24% mdpi.com |
| 1,3-Indanedione | 5-Amino-3-methylpyrazole diazonium chloride | - | Acyclic hydrazone intermediate | - scirp.org |
Claisen–Schmidt Condensation Strategies
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various heterocyclic systems. wikipedia.orgtaylorandfrancis.com This reaction typically involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org
In the context of indenopyrazolone synthesis, the Claisen-Schmidt reaction is primarily used to prepare chalcone-like precursors. For example, an appropriately substituted pyrazolone (B3327878) can be reacted with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide in ethanol. taylorandfrancis.commdpi.com This forms a benzylidene-pyrazolone intermediate. This intermediate possesses the necessary functionality for subsequent cyclization reactions to build the fused indanone ring. While not a direct route to the final product in one step, this strategy is crucial for creating key building blocks. The Algar-Flynn-Oyamada (AFO) reaction, for instance, utilizes chalcones derived from Claisen-Schmidt condensation to produce flavonols through oxidative cyclization, a principle that can be adapted for other fused systems. nih.gov
This methodology offers an operationally simple and inexpensive route to generate precursors for a wide range of conjugated bicyclic aromatic compounds, including fused pyrazole derivatives. nih.govnih.gov
Utilization of Hydrazine Derivatives and Indan-1,2,3-trione in Pyrazolone Formation
A direct and efficient route to the indenopyrazole core involves the reaction of hydrazine derivatives with indan-1,2,3-trione (ninhydrin). Ninhydrin serves as a potent electrophilic precursor, containing three carbonyl groups that can readily react with nucleophilic hydrazines.
A notable example is the one-pot synthesis of 8b-hydroxy-1,8b-dihydroindeno[1,2-c]pyrazol-4(2H)-one derivatives. This reaction proceeds by treating various 2-hydrazinyl-benzo[d]thiazoles with ninhydrin in ethanol at reflux temperature. nih.gov The reaction is clean and provides good yields of the hydroxylated indenopyrazole product. The initial step is the condensation of the hydrazine with two of the carbonyl groups of the ninhydrin molecule to form the pyrazolone ring, with the third carbonyl group becoming a hydroxyl group in the final product. nih.gov This method highlights the utility of highly functionalized starting materials like ninhydrin to rapidly construct the complex fused-ring system.
Table 2: Synthesis of Indenopyrazole Derivatives from Ninhydrin
| Hydrazine Derivative | Product | Yield (%) |
|---|---|---|
| 2-Hydrazinyl-4-methylbenzo[d]thiazole | 8b-Hydroxy-1-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-1,8b-dihydroindeno[1,2-c]pyrazol-4(2H)-one | 72% nih.gov |
Friedel-Crafts Annulation and Ring Closure Approaches
Intramolecular Friedel-Crafts reactions are a powerful tool for forming cyclic systems, including the indanone core of the target molecule. semanticscholar.org This strategy involves the cyclization of a precursor containing an aromatic ring and a suitable electrophilic side chain, catalyzed by a Lewis acid or a strong protic acid. This approach can be categorized based on the nature of the precursor's side chain.
The Friedel-Crafts acylation of an aromatic compound with a dicarboxylic acid derivative or the intramolecular cyclization of an aryl-substituted carboxylic acid can be used to construct the indanone skeleton. For example, 3-substituted indanones can be effectively synthesized via the Friedel-Crafts reaction of β-substituted α,β-unsaturated carboxylic acids with benzene (B151609) in the presence of a Lewis acid like anhydrous aluminum chloride. researchgate.net The resulting indanone is a key intermediate that can then be functionalized, for instance, by introducing a second carbonyl group at the 2-position, to create the necessary 1,3-dicarbonyl system for subsequent condensation with hydrazine to form the pyrazole ring.
A more direct route employing Friedel-Crafts chemistry is the acid-catalyzed cyclization of heterocyclic alkanol precursors. semanticscholar.org In this approach, an alkanol side chain attached to a pyrazole ring is protonated to form a carbocation, which then acts as the electrophile for an intramolecular attack on an adjacent phenyl group, leading to ring closure. This method has been successfully used to synthesize indeno[1,2-c]pyrazoles directly. The reaction is typically carried out using a strong acid catalyst such as polyphosphoric acid (PPA). This annulation provides a facile and direct entry to the fused indenopyrazole system from specifically designed alkanol precursors. semanticscholar.org
Modern Catalytic and Green Chemistry Syntheses
Modern synthetic chemistry has increasingly focused on the development of efficient, environmentally benign, and sustainable methods for the preparation of complex organic molecules. In the context of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and its analogues, several advanced methodologies employing catalysis and green chemistry principles have been reported. These approaches offer significant advantages over classical synthetic routes, including shorter reaction times, higher yields, milder reaction conditions, and the use of reusable and non-toxic reagents and solvents.
Microwave-Assisted Cyclocondensation Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities of the desired products compared to conventional heating methods. dergipark.org.tr The application of microwave irradiation in the synthesis of pyrazole derivatives has been shown to be highly effective, significantly reducing reaction times. For the synthesis of pyrazolone derivatives, microwave irradiation can be employed in the key cyclocondensation step. ekb.eg
In a typical synthesis, the reaction of a β-ketoester with a hydrazine derivative under microwave irradiation can lead to the formation of the pyrazolone ring in a fraction of the time required by conventional heating. ekb.eg This rapid, one-pot multicomponent reaction is a hallmark of the efficiency of microwave-assisted synthesis. ekb.eg The advantages of this methodology include operational simplicity, reduced energy consumption, and often solvent-free conditions, which aligns with the principles of green chemistry. clockss.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 6 - 10 hours | 1 - 2 minutes | ekb.eg |
| Solvent | Ethanol, Butanol | DMF, Butanol (minimal) | ekb.eg |
| Yield | Moderate to Good | Good to Excellent | clockss.org |
| Energy Consumption | High | Low |
Nano-ZnO Catalyzed Protocols
The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily recovered and reused, minimizing waste. Nano-zinc oxide (nano-ZnO) has been identified as an efficient, reusable, and environmentally friendly catalyst for the synthesis of various heterocyclic compounds, including pyrazole derivatives. nih.govoiccpress.com Its advantages include low toxicity, low cost, and high catalytic activity. oiccpress.com
In the synthesis of pyranopyrazole derivatives, a related fused heterocyclic system, nano-ZnO has been successfully employed in a one-pot, four-component reaction. nanomaterchem.comnanomaterchem.com The proposed mechanism suggests that the ZnO nanoparticles act as a Lewis acid, activating the carbonyl groups of the reactants and facilitating the subsequent condensation and cyclization steps. nih.gov This catalytic approach often proceeds in environmentally benign solvents like water and at room temperature, further enhancing its green credentials. nih.gov The catalyst can be recovered by simple filtration and reused multiple times without a significant loss in its catalytic activity. nih.gov
Polyethylene Glycol (PEG)-Mediated Synthesis from Alpha,Beta-Unsaturated Ketones
Polyethylene glycol (PEG) has gained significant attention as a green reaction medium in organic synthesis. researchgate.net Its properties, such as being non-toxic, biodegradable, inexpensive, and recyclable, make it an attractive alternative to volatile and hazardous organic solvents. mdpi.comresearchgate.net PEG can facilitate reactions by enhancing reaction rates and simplifying product isolation. mdpi.com
Regioselective Synthesis and Isomer Formation
The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can potentially lead to the formation of two regioisomers. nih.govresearchgate.net The control of regioselectivity is a critical aspect of the synthesis of this compound and its analogues, as the biological activity can be highly dependent on the substitution pattern of the pyrazole ring.
In the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine, the formation of two isomeric indenopyrazoles, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one and 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, has been reported. mdpi.com The regiochemical outcome of such reactions is influenced by factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov Advanced analytical techniques, including two-dimensional NMR spectroscopy, are crucial for the unambiguous structural assignment of the resulting isomers. The separation of these regioisomers can often be achieved by chromatographic methods. mdpi.com
Table 2: Regioisomers formed in the synthesis of a trifluoromethylated indenopyrazole mdpi.com
| Compound Name | Structure | Yield |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Isomer 1 | 4-24% |
| 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one | Isomer 2 | 24-50% |
Derivatization Strategies for Functional Group Incorporation
The functionalization of the this compound scaffold is of significant interest for exploring structure-activity relationships and developing new derivatives with enhanced biological properties. Derivatization strategies typically focus on substitution reactions on both the pyrazole and the indene (B144670) moieties.
Substitution Reactions on the Pyrazole and Indene Moieties
The pyrazole ring system allows for structural modifications at various positions. chim.it Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. researchgate.net These reactions often utilize pyrazole halides or triflates as starting materials. researchgate.net For instance, the O-triflate of a pyrazolone can be used as a versatile intermediate for the synthesis of ortho-substituted pyrazoles through palladium-mediated cross-coupling. researchgate.net
Furthermore, the indene moiety can also be functionalized. For example, in the synthesis of novel 1,4-dihydroindeno[1,2-c]pyrazole derivatives, substitutions on the indene ring have been explored to modulate the biological activity of the compounds. nih.gov Additionally, functional groups on the pyrazole ring can be modified. For example, the methylation of a hydroxyl group on a related pyrano[2,3-c]pyrazol-4(2H)-one has been demonstrated using methyl iodide in the presence of a base. nih.govktu.edu Such derivatization strategies provide access to a wide range of analogues with diverse functionalities, enabling a systematic investigation of their properties.
Formation of Fused Heterocyclic Systems Containing the Indeno[1,2-c]pyrazol-4(2H)-one Unit
The versatile scaffold of indeno[1,2-c]pyrazol-4(2H)-one serves as a foundational building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of intermediates derived from the indenopyrazole core, leading to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science. One notable example is the synthesis of indenopyrazolotriazinones.
The formation of the indeno[1,2-e]pyrazolo[5,1-c] semanticscholar.orgnih.govresearchgate.nettriazin-6-one system has been achieved through a key synthetic pathway starting from 2-(2-(5-methyl-1H-pyrazol-3-yl)hydrazono)-1H-indene-1,3(2H)-dione. researchgate.net This intermediate undergoes cyclization upon refluxing in acetic acid. The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism, resulting in the formation of the fused triazine ring. researchgate.net
The initial hydrazono intermediate is synthesized by the reaction of 3-amino-5-methyl-1H-pyrazole with 2,2-dihydroxy-1H-indene-1,3(2H)-dione (ninhydrin) in ethanol, which forms an initial product that is then treated with hydrochloric acid. researchgate.net The subsequent cyclization in acetic acid provides the final tricyclic fused system. researchgate.net
Detailed findings from this synthetic approach are summarized in the table below.
| Reactant | Intermediate | Reaction Condition | Fused Product | Yield |
|---|---|---|---|---|
| 2-(2-(5-methyl-1H-pyrazol-3-yl)hydrazono)-1H-indene-1,3(2H)-dione | Not Applicable | Reflux in acetic acid for 2 hours | 2-Methyl-6H-indeno[1,2-e]pyrazolo[5,1-c] semanticscholar.orgnih.govresearchgate.nettriazin-6-one | 85% researchgate.net |
| 2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)-1H-indene-1,3(2H)-dione | Not Applicable | Reflux in acetic acid | 3-Phenyl-6H-indeno[1,2-e]pyrazolo[5,1-c] semanticscholar.orgnih.govresearchgate.nettriazin-6-one | 70% researchgate.net |
The structural confirmation of these fused compounds was carried out using various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. For instance, the IR spectrum of 2-methyl-6H-indeno[1,2-e]pyrazolo[5,1-c] semanticscholar.orgnih.govresearchgate.nettriazin-6-one showed a characteristic carbonyl band at 1728.2 cm⁻¹ and the absence of NH bands, confirming the cyclization. researchgate.net The ¹H NMR spectrum displayed signals corresponding to the aromatic protons and the methyl group, further supporting the formation of the target fused heterocycle. researchgate.net
This methodology demonstrates an effective strategy for expanding the chemical space around the indeno[1,2-c]pyrazol-4(2H)-one core, providing access to novel heterocyclic systems with fused ring structures.
Advanced Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, ¹H and ¹³C NMR are fundamental, while advanced techniques can offer deeper insights, particularly for substituted analogues.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the indenone core, the phenyl substituent, and the N-H proton of the pyrazole (B372694) ring.
The aromatic region of the spectrum would be complex, with multiplets corresponding to the protons of the fused benzene (B151609) ring of the indenone system and the protons of the 3-phenyl group. The exact chemical shifts and coupling patterns would depend on the electronic effects within the fused ring system. For comparison, in a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the aromatic protons appear as multiplets in the range of δ 7.20–7.98 ppm. researchgate.net
A key feature would be the signal for the N-H proton of the pyrazole ring. This proton is typically exchangeable with deuterium (B1214612) and its chemical shift can be concentration and solvent dependent. In similar heterocyclic systems, the N-H proton often appears as a broad singlet.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (Indenone & Phenyl) | ~ 7.0 - 8.5 | Multiplet (m) | Complex overlapping signals from the 9 aromatic protons. |
| N-H (Pyrazole) | Variable, likely > 10.0 | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration; signal would disappear upon D₂O exchange. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the pyrazole ring.
The carbonyl carbon (C=O) of the indenone moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-190 ppm. In the related structure, 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, this carbonyl carbon appears at δ 183.5 ppm. researchgate.net The spectrum would also show a number of signals in the aromatic region (approximately δ 110-150 ppm) corresponding to the carbons of the fused benzene ring, the phenyl group, and the pyrazole ring. The quaternary carbons would generally have lower intensities compared to the protonated carbons.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O | ~ 180 - 190 | Carbonyl carbon of the indenone ring. |
| Aromatic/Heteroaromatic C | ~ 110 - 160 | Multiple signals for the carbons of the indenone, phenyl, and pyrazole rings. |
Advanced Heteronuclear NMR Techniques (e.g., ¹⁵N, ¹⁹F NMR for Derivatives)
For derivatives of this compound, advanced NMR techniques can provide further structural confirmation. For instance, in fluorinated derivatives, ¹⁹F NMR spectroscopy would be a powerful tool to confirm the presence and environment of fluorine atoms. researchgate.net
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of the nitrogen atoms can help in distinguishing between different isomers and tautomers. For example, in pyrano[2,3-c]pyrazole derivatives, distinct signals for the "pyrrole-like" and "pyridine-like" nitrogen atoms of the pyrazole ring have been observed using ¹H-¹⁵N HMBC experiments. proquest.com
Mass Spectrometry (MS) for Molecular Identity and Purity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small stable molecules such as CO, N₂, and fragments from the phenyl group. In a similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the mass spectrum shows the molecular ion peak as the base peak, along with fragments corresponding to the loss of a hydrogen atom and the CF₃ group. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to confirm its elemental composition of C₁₆H₁₀N₂O.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone in the indenone ring would be expected in the region of 1680-1720 cm⁻¹. For instance, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, this peak is observed at 1708 cm⁻¹. researchgate.net The N-H stretching vibration of the pyrazole ring would likely appear as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in strong absorption in the UV-Vis region. The spectrum would likely show multiple absorption bands corresponding to π-π* and n-π* transitions. The exact wavelengths of maximum absorption (λ_max) would be dependent on the solvent used. For related pyrano[2,3-c]pyrazole derivatives, absorption maxima have been observed in the range of 337-341 nm. proquest.com
Elemental Analysis
Detailed elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, and nitrogen to confirm its empirical formula, is not available in the reviewed scientific literature.
Single-Crystal X-ray Diffraction for Solid-State Structure
Information regarding the single-crystal X-ray diffraction analysis of this compound is not present in the surveyed academic publications. This technique would be essential to definitively determine its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.
Computational and Theoretical Investigations of 3 Phenylindeno 1,2 C Pyrazol 4 2h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. However, specific computational studies detailing the quantum chemical properties of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one are not extensively available in the reviewed scientific literature. The following sections describe the standard theoretical approaches that would be used for such an investigation, drawing parallels from studies on structurally related pyrazole (B372694) derivatives.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. A DFT study on this compound would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.
For similar pyrazole-based compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to achieve a high correlation between theoretical and experimental values for molecular geometries. mdpi.com Such studies provide insights into the planarity of the ring systems and the spatial orientation of the phenyl substituent.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
A comprehensive HOMO-LUMO analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distributions. In analogous pyrazole derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient sites. researchgate.net A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and easier electronic excitation. researchgate.net
Table 1: Representative Frontier Orbital Energies for a Pyrazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap | 4.7 |
Note: This table is illustrative and based on general values for pyrazole derivatives, not specific to this compound.
Theoretical vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a predicted IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. mdpi.com
For this compound, this analysis would predict the characteristic stretching and bending frequencies for its functional groups, such as the carbonyl (C=O) group of the indenone moiety and the various bonds within the pyrazole and phenyl rings. For a related compound, 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, the experimental C=O stretching frequency is observed at 1705 cm⁻¹. nih.gov Theoretical calculations for similar heterocyclic ketones often show good agreement with such experimental values. nih.gov
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.gov These predictions are valuable for interpreting experimental NMR spectra and confirming structural assignments.
A theoretical NMR study of this compound would provide predicted chemical shifts for each hydrogen and carbon atom in the molecule. For instance, the carbonyl carbon in the indenone ring is expected to have a characteristic downfield chemical shift, which has been experimentally observed at approximately 183.5 ppm in a similar indenopyrazole derivative. nih.gov The chemical shifts of the protons and carbons in the phenyl and pyrazole rings would also be predicted, aiding in the complete spectral assignment. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. uomphysics.net
While specific docking studies for this compound are not detailed in the available literature, research has been conducted on the broader class of indeno[1,2-c]pyrazol derivatives, highlighting the therapeutic potential of this scaffold. uomphysics.netjcsp.org.pk
Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and a target protein. jcsp.org.pk
Studies on derivatives of the indeno[1,2-c]pyrazol scaffold have shown their potential as inhibitors of enzymes such as mitochondrial malate (B86768) dehydrogenase 2 (MDH2), which is a target in cancer therapy. uomphysics.netjcsp.org.pk In these studies, the indenopyrazole core fits into the binding pocket of the enzyme, and its substituents form key interactions with the surrounding amino acid residues. For example, a derivative of indeno[1,2-c]pyrazole was found to have a high docking score of -31.63 kcal/mol against MDH2, indicating a strong predicted binding affinity. uomphysics.net Such findings suggest that this compound could also exhibit significant binding to relevant biological targets.
Table 2: Illustrative Molecular Docking Results for an Indeno[1,2-c]pyrazol Derivative against MDH2
| Parameter | Value |
| Target Protein | Malate Dehydrogenase 2 (MDH2) |
| PDB Code | 4WLO |
| Docking Score (kcal/mol) | -31.63 |
| Key Interacting Residues | Arg81, Arg149, Ser228 |
Source: Data from studies on indeno[1,2-c]pyrazol derivatives. uomphysics.net
Elucidation of Enzyme Inhibition Mechanisms
Computational studies and in vitro assays have been instrumental in elucidating the enzyme inhibition mechanisms of indenopyrazole derivatives. Research has particularly focused on their potential as kinase inhibitors, a class of enzymes frequently implicated in proliferative diseases.
One study investigated a series of indenopyrazole derivatives as potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors for non-small cell lung cancer (NSCLC) therapy. Among the synthesized compounds, a p-bromo-substituted derivative, 6-Chloro-7-methoxy-2-(4-fluorophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole, emerged as a potent inhibitor. nih.gov This compound demonstrated a significant inhibitory effect on EGFR TK with an IC50 value of 17.58 µM. nih.gov In comparison, the standard drug erlotinib (B232) showed an IC50 of 0.04 µM in the same assay. nih.gov
Further investigation into the mechanism revealed that this indenopyrazole derivative exerts its antitumor action by inducing apoptosis. nih.gov In assays using annexin V/ethidium homodimer III staining, the compound was shown to be more effective at inducing apoptosis (56.30%) than erlotinib. nih.gov Preclinical studies suggest that the combination of EGFR inhibition and enhanced apoptosis induction may be a strategy to counter resistance to conventional chemotherapy and radiotherapy. nih.gov
The kinase selectivity profile of the compound was also assessed against a panel of other kinases. It showed more potent inhibitory effects on HER2 and LCK enzymes than erlotinib, indicating a distinct selectivity profile. nih.gov The compound was also found to be selectively cytotoxic towards A549 human lung adenocarcinoma cells (IC50 = 6.13 µM) while showing low cytotoxicity to normal peripheral blood mononuclear cells, highlighting its potential as a selective antitumor agent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for predicting the activity of novel compounds, understanding the structural requirements for biological activity, and guiding the design of more potent molecules. nih.govnih.gov For indenopyrazole derivatives and related pyrazole structures, both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been employed to explore their therapeutic potential.
Two-Dimensional Quantitative Structure-Activity Relationship (2D-QSAR) Studies
Two-dimensional QSAR studies correlate biological activity with 2D structural descriptors of molecules. These descriptors can include physicochemical properties like hydrophobicity (logP), electronic properties, and topological indices that represent molecular size, shape, and branching.
While specific 2D-QSAR studies on this compound were not prominently found, the methodology has been applied to related pyrazolone (B3327878) derivatives to model their antimicrobial activity. researchgate.net In such studies, a series of compounds are synthesized and their biological activity, often expressed as the minimum inhibitory concentration (MIC), is determined. researchgate.net The negative logarithm of the MIC values (pMIC) is then used as the dependent variable in the QSAR equation. Various descriptors are calculated for each molecule, and statistical methods like multiple linear regression are used to build a model that links these descriptors to the observed activity. researchgate.net For instance, a 2D-QSAR model for pyrazolone derivatives against A. niger was developed using descriptors such as Hydration Energy (Hyd E), Surface Area Grid (SAG), and Volume (Vol). researchgate.net These models help identify key molecular features that govern the biological activity of the compound series.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies
Three-dimensional QSAR models provide a more detailed understanding by considering the 3D structure of the molecules and their conformational flexibility. These models are crucial for designing compounds that can fit optimally into the binding site of a biological target.
Studies on indenopyrazole and pyrazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model their activity as enzyme inhibitors.
For a series of 1,4-dihydroindeno[1,2-c]pyrazole-based Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a combined 3D-QSAR and molecular docking study was performed. nih.gov This approach led to the development of statistically significant CoMFA and CoMSIA models that could predict the biological activity of new compounds in this class. nih.gov The satisfactory results suggest that the developed models are reasonable for guiding future drug design efforts. nih.gov
| Model | r² (Coefficient of Determination) | q² (Cross-validated r²) |
| CoMFA | 0.931 | 0.600 |
| CoMSIA | 0.928 | 0.569 |
Table 1: Statistical results of the 3D-QSAR models for 1,4-dihydroindeno[1,2-c]pyrazole-based VEGFR-2 inhibitors. nih.gov
In another study on tetrasubstituted pyrazoles as canine Cyclooxygenase-II (COX-II) inhibitors, pharmacophore mapping and 3D-QSAR modeling were conducted. nih.gov The developed pharmacophore model identified key structural features necessary for activity: three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings. nih.gov The resulting 3D-QSAR model showed a high correlation coefficient (r²) of 0.958, indicating a strong correlation between the model's predictions and the experimental data. nih.gov The model was further validated with a test set of molecules, yielding a predictive correlation coefficient (predictive r²) of 0.852, confirming its predictive power for designing novel inhibitors. nih.gov
| Model Statistic | Value |
| r² (Correlation Coefficient) | 0.958 |
| Predictive r² | 0.852 |
Table 2: Statistical validation of the 3D-QSAR model for tetrasubstituted pyrazole COX-II inhibitors. nih.gov
These 3D-QSAR studies highlight the specific steric, electrostatic, and hydrophobic fields around the indenopyrazole scaffold that are critical for enzyme inhibition, providing a robust framework for the rational design of new, more effective therapeutic agents.
Structure Activity Relationship Sar Studies of 3 Phenylindeno 1,2 C Pyrazol 4 2h One Derivatives
Impact of Substituent Variation on Biological Activity and Specificity
The introduction of various substituents onto the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one core has been a key strategy to modulate pharmacological activity. The nature and position of these chemical groups can profoundly affect the molecule's interaction with biological targets, leading to enhanced potency and selectivity.
Research into indenopyrazole derivatives has revealed that a wide array of functional groups can be incorporated to tune biological outcomes. The core idea is that different functional groups introduce unique steric, electronic, and hydrophobic properties that can alter the binding affinity and efficacy of the compound. frontiersin.org For instance, in related pyrazole (B372694) structures, the addition of electron-withdrawing groups, such as halogens or nitro groups, to a phenyl ring substituent has been shown to enhance antimicrobial or anticancer activity. sums.ac.ir
Studies on closely related 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogs have demonstrated the importance of substituent choice. Derivatives have been evaluated for various activities, including antitubercular and anticonvulsant effects, where the nature of the aryl group and the presence of moieties like dimethoxy groups on the indene (B144670) ring play a significant role in the observed potency. nih.gov For example, specific substitutions on the indenopyrazole framework have been investigated for their potential as anticancer agents against cell lines such as the HeLa cervical cell line and the Ovcar-3 ovarian cancer cell line. nih.gov The activity of these compounds is often directly tied to the specific functional groups present on the indene and pyrazole rings. nih.govnih.gov
| Compound Series | Key Structural Feature / Substituent | Target/Activity | Observation |
|---|---|---|---|
| Indeno[1,2-c]pyrazole Carboxamides nih.gov | Dimethoxy groups on indene ring | Anticonvulsant & Neuroprotection | Showed notable neuroprotection with an IC50 of 159.20 µM. nih.gov |
| Indeno[1,2-c]pyrazol Acrylamides nih.gov | Adamantyl group | MDH2 Inhibition (Anticancer) | Potent inhibition with IC50 values of 59 nM (NADH reduction) and 57 nM (MCF-7 cells). nih.gov |
| General Indenopyrazoles nih.govnih.gov | Varied heterocyclic fusions | Anticancer (HeLa, Ovcar-3) | Activity is highly dependent on the specific fused ring system and its substituents. nih.govnih.gov |
The specific position of a substituent on the indenopyrazole scaffold is as critical as its chemical nature. Isomeric compounds, where the same functional group is attached at different locations, often exhibit vastly different biological activities. This is because the geometry of the molecule and the spatial orientation of its functional groups dictate how it fits into the binding site of a target protein. elsevierpure.com
A key point of variation in indeno[1,2-c]pyrazol-4(2H)-one derivatives is the attachment of substituents to either the N1 or N2 nitrogen of the pyrazole ring. A study involving the synthesis of 3-substituted indeno[1,2-c]pyrazol-4(1H)-one-2-acetic acids (N2 substituted) and their corresponding 3-substituted indeno[1,2-c]pyrazol-4(1H)-one-1-acetic acids (N1 substituted) was conducted to evaluate them as anti-inflammatory agents. nih.gov While the study aimed to find semirigid analogues of the NSAID tolmetin, it was concluded that there was no consistent pattern of biological activity between the two series of positional isomers, highlighting the subtle and sometimes unpredictable influence of substituent placement. nih.gov
| Substituent at C3 | Position of Acetic Acid Group | Biological Target | General Finding |
|---|---|---|---|
| Phenyl, Methyl, etc. | N1 | Arachidonic Acid Metabolism (Anti-inflammatory) | No consistent pattern of activity was observed between the two isomeric series. nih.gov |
| N2 |
Correlation Between Structural Modifications and Target Interaction Profiles
The ultimate goal of SAR is to understand how structural changes affect the interaction between a drug molecule and its biological target at a molecular level. Molecular docking and other in silico methods are powerful tools for visualizing these interactions and explaining the experimental results. nih.govnih.gov These studies can reveal key binding modes, hydrogen bonds, and hydrophobic interactions with amino acid residues within the target's active site.
For example, in a study of indenopyrazole derivatives designed as inhibitors of mitochondrial malate (B86768) dehydrogenase 2 (MDH2) for anticancer applications, molecular docking was used to guide the design. nih.govresearchgate.net It was found that incorporating a bulky, lipophilic adamantyl group led to a derivative with significantly improved inhibitory potential. nih.gov Docking simulations revealed that this compound achieved a high docking score, suggesting a favorable binding orientation within the MDH2 active site. nih.govresearchgate.net This strong correlation between a high docking score, a specific structural modification (the adamantyl group), and potent in vitro activity (IC50 = 57 nM in MCF-7 cells) underscores the predictive power of combining structural modification with computational analysis. nih.gov
Similarly, docking studies of pyranopyrazole derivatives, which share a fused heterocyclic system, have been used to understand their antimicrobial mechanism. biointerfaceresearch.com These studies showed that active compounds fit well into the active sites of microbial enzymes like E. coli MurB and S. aureus DNA gyrase B, forming specific hydrogen bonds and hydrophobic interactions that explain their inhibitory activity. biointerfaceresearch.com Such analyses provide a direct link between the three-dimensional structure of the derivative and its ability to disrupt the function of a specific biological target.
Modulation of Physicochemical Properties and their Influence on Biological Efficacy
The biological efficacy of a drug is not solely dependent on its ability to bind to a target; it is also governed by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. jbino.com Structural modifications to the this compound core inevitably alter key properties such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and chemical stability. cutm.ac.in
For a compound to be effective, it must possess a balance of these properties. For instance, adequate lipophilicity is often required for the molecule to pass through cellular membranes and reach its intracellular target. However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and potential toxicity. researchgate.net
The systematic variation of substituents allows for the fine-tuning of these properties.
Lipophilicity (logP): Introducing halogen atoms (F, Cl, Br) or alkyl/aryl groups generally increases the logP, making the compound more lipid-soluble. Conversely, adding polar groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups decreases logP and increases water solubility. cutm.ac.in
Polar Surface Area (PSA): PSA, the surface sum over all polar atoms, is a key predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. researchgate.net Adding nitrogen- and oxygen-containing functional groups increases the PSA.
Mechanisms of Biological Action and Pharmacological Targets of Indeno 1,2 C Pyrazol 4 2h One Scaffolds
Anticancer Mechanisms and Molecular Targets
The anticancer effects of indeno[1,2-c]pyrazol-4(2H)-one derivatives are multifaceted, involving the inhibition of key enzymes and signaling pathways that are often dysregulated in cancer. nih.gov These mechanisms include the inhibition of various kinases and interference with critical cellular processes like cell cycle progression and microtubule dynamics.
Tyrosine Kinase (TK) Inhibition (e.g., EGFR, PDGFR, VEGFR-2)
Tyrosine kinases (TKs) are a family of enzymes that play a pivotal role in cell signaling pathways controlling growth, differentiation, and survival. nih.govresearchgate.net Their aberrant activation is a common feature in many cancers, making them attractive targets for therapeutic intervention. Derivatives of the indeno[1,2-c]pyrazole scaffold have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov
One study highlighted a series of 1,4-dihydroindeno[1,2-c]pyrazoles with a 3-thiophene substituent as potent multitargeted inhibitors of the VEGFR and PDGFR families. nih.gov In the context of non-small cell lung cancer (NSCLC), where EGFR is frequently overexpressed, novel indeno[1,2-c]pyrazole derivatives have been synthesized and evaluated for their EGFR TK inhibitory activity. nih.govresearchgate.net For instance, the compound 6-Chloro-7-methoxy-2-(4-bromophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole, demonstrated significant antitumor activity against A549 human lung adenocarcinoma cells with an IC50 value of 6.13 µM. nih.gov This compound also inhibited EGFR TK with an IC50 value of 17.58 µM and was found to induce apoptosis. nih.gov
| Compound | Target Cell Line | EGFR TK IC50 (µM) | Antitumor IC50 (µM) | Reference |
| 6-Chloro-7-methoxy-2-(4-bromophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole | A549 | 17.58 | 6.13 | nih.gov |
| Erlotinib (B232) (Control) | A549 | 0.04 | 19.67 | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.net Indeno[1,2-c]pyrazol-4-ones have been identified as potent and selective inhibitors of CDKs. researchgate.net The development of new indeno[1,2-c]pyrazol-4-one derivatives has led to compounds with nanomolar enzyme inhibitory activity and excellent activity against tumor cells. researchgate.net The pyrazole (B372694) motif is a core structure in many biologically active compounds, and indenopyrazoles, in particular, have shown promise as CDK inhibitors. researchgate.netnih.govrsc.org
Checkpoint Kinase 1 (CHK1) Inhibition and Cell Cycle Abrogation
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. A series of potent tricyclic pyrazole-based CHK1 inhibitors have been developed from the 1,4-dihydroindeno[1,2-c]pyrazole core. nih.govresearchgate.net Detailed structure-activity relationship (SAR) studies on the 6- and 7-positions of the indeno[1,2-c]pyrazole ring led to the identification of compounds with significantly improved CHK1 inhibition potency. nih.gov These compounds were shown to potentiate the cytotoxicity of DNA-damaging agents and abrogate doxorubicin-induced G2/M and camptothecin-induced S checkpoints, indicating their mechanism-based action through CHK1 inhibition. nih.gov
Akt Pathway Modulation
The Akt (or Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in various cancers. nih.govnih.gov The indeno[1,2-c]pyrazole scaffold has been shown to be a platform for the development of compounds that modulate the Akt pathway. nih.gov For example, a thieno[2,3-c]pyrazole derivative, Tpz-1, was found to reduce the phosphorylation of Akt, among other kinases, contributing to its cytotoxic effects. mdpi.com Another study on indol-based derivatives also pointed to Akt inhibition as a mechanism for their anticancer activity. mdpi.com
Hypoxia Inducible Factor 1 (HIF-1) Pathway Interaction
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) conditions often found in solid tumors. researchgate.netablesci.com Inhibition of the HIF-1 pathway is a promising strategy for cancer therapy. A series of indeno[1,2-c]pyrazol derivatives have been designed and synthesized as inhibitors of mitochondrial malate (B86768) dehydrogenase 2 (MDH2), an enzyme linked to the HIF-1α pathway. researchgate.net One such derivative, (E)-3-(4-((3r, 5r, 7r)-adamantan-1-yl) phenoxy)-N-(5-(piperidine-1-carbonyl)-1, 4-dihydroindeno [1, 2-c] pyrazol-3-yl) acrylamide, showed a potent inhibitory effect under hypoxic conditions in MCF-7 breast cancer cells with an IC50 of 57 nM. researchgate.netablesci.com
| Compound | Target Cell Line | IC50 under Hypoxia (nM) | Reference |
| (E)-3-(4-((3r, 5r, 7r)-adamantan-1-yl) phenoxy)-N-(5-(piperidine-1-carbonyl)-1, 4-dihydroindeno [1, 2-c] pyrazol-3-yl) acrylamide | MCF-7 | 57 | researchgate.netablesci.com |
| indeno-pyrazole-piperidine-methanone derivative (7) | MCF-7 | 57 | researchgate.net |
| indeno-pyrazole-piperidine-methanone derivative (7) | AsPC-1 | 71 | researchgate.net |
| indeno-pyrazole-piperidine-methanone derivative (7) | A549 | 78 | researchgate.net |
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. acs.org Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. A series of 7-substituted 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles have been designed as potential tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. acs.org Two compounds from this series, 2-(6-ethoxy-3-(3-ethoxyphenylamino)-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-7-yloxy)acetamide (6a) and 2-(6-ethoxy-3-(3-ethoxyphenylamino)-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-7-yloxy)-N-hydroxyacetamide (6n), demonstrated noteworthy potency in the low nanomolar range against several cancer cell lines. acs.org Mechanistic studies revealed that compound 6a inhibited tubulin polymerization, disorganized microtubules in A549 cells, and arrested the cell cycle in the G2/M phase. acs.org
Phosphatidylinositol 3-Kinase (PI3Kα) Inhibition
While direct studies on 3-phenylindeno[1,2-c]pyrazol-4(2H)-one as a PI3Kα inhibitor are not extensively documented, research into structurally related pyrazole-containing fused ring systems highlights the potential of this chemical class to target the PI3K pathway. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
For instance, a series of novel chromeno[4,3-c]pyrazol-4(2H)-one derivatives, which are structurally analogous to the indenopyrazole scaffold, have been synthesized and evaluated as PI3K inhibitors. nih.govrsc.org One of the most potent compounds from this series, an oxime derivative designated as 5l , exhibited significant inhibitory activity against PI3Kα with an IC50 value of 0.012 µM. nih.gov This compound also demonstrated potent antiproliferative effects against the HCT-116 human colon cancer cell line. nih.gov Another compound from a related series, 4l , showed selective and potent activity for PI3Kα with an IC50 value of 0.014 µM, representing a significant increase in potency compared to the reference inhibitor LY294002. rsc.org Molecular docking simulations suggest that these compounds can bind effectively within the PI3Kα active site, indicating that the pyrazole-fused ring system is a viable scaffold for developing potential PI3Kα inhibitors. nih.govrsc.org
Table 1: PI3Kα Inhibitory Activity of Chromenopyrazole Derivatives
| Compound | Scaffold | PI3Kα IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5l | Chromeno[4,3-c]pyrazol-4(2H)-one oxime derivative | 0.012 | nih.gov |
| Compound 4l | 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivative | 0.014 | rsc.org |
Mitochondrial Malate Dehydrogenase 2 (MDH2) Inhibition
Derivatives of the indeno[1,2-c]pyrazole scaffold have been identified as potent inhibitors of mitochondrial malate dehydrogenase 2 (MDH2). nih.govresearchgate.net MDH2 is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of malate to oxaloacetate and regulating the mitochondrial NADH/NAD+ ratio. researchgate.netnih.gov In cancer cells, particularly under hypoxic conditions, MDH2 activity is linked to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that promotes tumor survival, angiogenesis, and metastasis. nih.govnih.gov
The mechanism of action for these indenopyrazole derivatives involves the competitive inhibition of MDH2, which leads to a reduction in the mitochondrial NADH pool. nih.govnih.gov This decrease in NADH levels lowers the rate of mitochondrial respiration and oxygen consumption. Consequently, intracellular oxygen concentration increases, leading to the degradation of HIF-1α and the downregulation of its target genes, thereby exerting an anti-cancer effect. nih.govresearchgate.net
One highly potent derivative, (E)-3-(4-((3r, 5r, 7r)-adamantan-1-yl) phenoxy)-N-(5-(piperidine-1-carbonyl)-1, 4-dihydroindeno [1, 2-c] pyrazol-3-yl) acrylamide , demonstrated a strong reduction of NADH production in mitochondria with an IC50 of 59 nM. nih.gov Another derivative, an indeno-pyrazole-piperidine-methanone , showed significant cytotoxicity against various cancer cell lines, with IC50 values of 57 nM, 71 nM, and 78 nM against MCF-7 (breast), AsPC-1 (pancreatic), and A549 (lung) cancer cells, respectively. researchgate.net
Table 2: Activity of Indeno[1,2-c]pyrazole Derivatives as MDH2 Inhibitors
| Compound Derivative | Activity/Target | IC50 (nM) | Reference |
|---|---|---|---|
| (E)-3-(4-((3r, 5r, 7r)-adamantan-1-yl) phenoxy)-N-(5-(piperidine-1-carbonyl)-1, 4-dihydroindeno [1, 2-c] pyrazol-3-yl) acrylamide | NADH Reduction | 59 | nih.gov |
| MCF-7 Cells (hypoxia) | 57 | nih.gov | |
| Indeno-pyrazole-piperidine-methanone derivative | MCF-7 (Breast Cancer) | 57 | researchgate.net |
| AsPC-1 (Pancreatic Cancer) | 71 | researchgate.net | |
| A549 (Lung Cancer) | 78 | researchgate.net |
Topoisomerase I and II Poisoning (observed for related indenoisoquinolines)
The indeno[1,2-c]pyrazole scaffold is structurally related to the indenoisoquinolines, a well-studied class of non-camptothecin topoisomerase inhibitors. nih.govacs.org Topoisomerases are nuclear enzymes that resolve topological stress in DNA during replication and transcription. nih.gov Topoisomerase poisons function by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the cleavage complex. nih.govresearchgate.net This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks that, upon collision with replication forks, can trigger cell death. nih.gov
Studies on a number of indenoisoquinoline derivatives have revealed potent activity against topoisomerase I (Top1). nih.gov Some of these compounds also inhibit topoisomerase II (Top2) and are believed to act as DNA intercalators. nih.gov However, other potent Top1 inhibitors in this class, such as 6-allyl-5,6-dihydro-2,3-dimethoxy-8, 9-(methylenedioxy)-5,11-dioxo-11H-indeno[1,2-c]isoquinoline and 5,6-dihydro-6-(4-hydroxybut-1-yl)-2,3-dimethoxy-8, 9-methylenedioxy-5,11-dioxo-11H-indeno[1,2-c]isoquinoline , did not affect Top2 activity or unwind DNA, suggesting a more selective mechanism of action. nih.gov The trapping of the Top1-DNA cleavage complex by indenoisoquinolines is reversible, and the resulting DNA cleavage patterns are distinct from those produced by camptothecins, indicating a different binding mode or interaction with the complex. nih.govnih.gov
Anti-inflammatory Pathways and Targets
The indeno[1,2-c]pyrazol-4(2H)-one scaffold has been explored for its anti-inflammatory properties. ontosight.ainih.gov Research has focused on designing derivatives that can modulate inflammatory pathways. A series of 3-substituted indeno[1,2-c]pyrazol-4(1H)-one-acetic acids were synthesized as semi-rigid analogues of the non-steroidal anti-inflammatory drug (NSAID) tolmetin. nih.gov These compounds were evaluated for their ability to inhibit arachidonic acid metabolism, a key pathway in inflammation that leads to the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov
While the broader pyrazole class of compounds is known for its anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes, specific targets for many indenopyrazole derivatives are still under investigation. rjpbr.com Related heterocyclic structures, such as pyrazolopyrimidines, have been shown to target both COX-1/COX-2 and inducible nitric oxide synthase (iNOS), suggesting that indenopyrazoles may act on similar pro-inflammatory enzymes. bsu.edu.eg The potential to modulate these pathways makes the indeno[1,2-c]pyrazol-4(2H)-one scaffold a promising starting point for the development of new anti-inflammatory agents. ontosight.ai
Antimicrobial and Antitubercular Action
The indeno[1,2-c]pyrazole core is recognized for its potential in developing antimicrobial and antitubercular agents. ontosight.ainih.govresearchgate.net A number of derivatives have demonstrated inhibitory activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. nih.gov
Specifically, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide and carbothioamide analogues have been synthesized and evaluated for their antitubercular activity. These compounds showed inhibitory effects against both the standard drug-sensitive Mycobacterium tuberculosis H37Rv strain and an isoniazid-resistant strain. One of the most promising compounds, 3-(4-fluorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carbothioamide (4o) , was particularly effective. It exhibited a minimum inhibitory concentration (MIC) of 3.12 µM against M. tuberculosis H37Rv and 6.25 µM against the isoniazid-resistant strain. Other pyrazole derivatives have also shown significant antitubercular activity, with some compounds having MICs as low as 1.64 µg/mL. eurjchem.com
Table 3: Antitubercular Activity of Indeno[1,2-c]pyrazole Analogue 4o
| Compound | Mycobacterium Strain | MIC (µM) | Reference |
|---|---|---|---|
| 3-(4-fluorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carbothioamide (4o) | M. tuberculosis H37Rv | 3.12 | |
| Isoniazid-Resistant M. tuberculosis | 6.25 |
Antibacterial Activity (e.g., against Gram-Positive and Gram-Negative Bacteria)
The pyrazole nucleus is a common feature in many compounds with antibacterial properties. researchgate.net Derivatives of indeno-pyrazole have been screened for their activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a series of novel indeno-pyrazole derivatives were tested against Escherichia coli and Proteus vulgaris (Gram-negative), as well as Bacillus subtilis and Staphylococcus aureus (Gram-positive). researchgate.net
The broad antibacterial potential of the wider pyrazole class is well-established. Different substituted pyrazoles have shown efficacy against a variety of bacterial strains, including multidrug-resistant variants. mdpi.com For instance, certain quinazolone pyridiniums displayed broad-spectrum activity with MIC values as low as 0.5–8 µg/mL against all tested strains. mdpi.com Another related compound, 11H-indeno[1,2-b]quinoxaline-11-one, demonstrated MIC values of 10 mM against Salmonella typhimurium and 20 mM against Klebsiella pneumoniae and Bacillus subtilis. ekb.eg These findings underscore the potential of fused heterocyclic systems containing an indene (B144670) ring as a source of new antibacterial agents.
Table 4: Representative Antibacterial Activity of Related Indene and Pyrazole Scaffolds
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 11H-indeno[1,2-b]quinoxaline-11-one | Salmonella typhimurium | 10 mM | ekb.eg |
| Klebsiella pneumoniae | 20 mM | ekb.eg | |
| Bacillus subtilis | 20 mM | ekb.eg | |
| Quinazolone Pyridinium 19a | Gram-Positive Bacteria | 0.5–8 µg/mL | mdpi.com |
| Gram-Negative Bacteria | 0.5–8 µg/mL | mdpi.com |
Antifungal Activity
In addition to antibacterial action, various pyrazole derivatives have been investigated for their antifungal properties. nih.govmdpi.com Indeno[1,2-c]pyrazol-4(1H)-ones have shown good activity against several fungal strains. nih.gov The general pyrazole scaffold is known to be effective against a range of fungi, including yeast-like fungi such as Candida albicans. mdpi.com
Research into specific pyrazole derivatives has yielded compounds with significant antifungal potency. For example, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated lower MIC values (indicating better inhibition) against six different Candida species compared to the commercial antifungal drug fluconazole. mdpi.com Another study on pyrazole carboxamide derivatives found that an isoxazolol pyrazole carboxylate, 7ai , displayed strong activity against the plant pathogenic fungus Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. These results highlight the versatility of the pyrazole scaffold in the development of new antifungal agents.
Table 5: Representative Antifungal Activity of Pyrazole Derivatives
| Compound/Derivative Class | Fungal Strain | Activity (EC50 / MIC) | Reference |
|---|---|---|---|
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50: 0.37 µg/mL | |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Lower MICs than fluconazole | mdpi.com |
Antimycobacterial Activity
Derivatives of the indenopyrazole scaffold have demonstrated notable potential as antimycobacterial agents. A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Rv and multi-drug resistant strains (MDR-TB). nih.gov The research identified several compounds with promising inhibitory activities.
Notably, one of the most potent compounds identified was 3-(4-fluorophenyl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide. nih.gov This specific derivative exhibited significant activity against both the standard and resistant strains of M. tuberculosis. nih.gov While the precise mechanism of action was not fully elucidated in the study, the findings underscore the potential of the indenopyrazole core in the development of novel treatments for tuberculosis. The activity of these compounds is often linked to their ability to inhibit essential enzymes in the mycobacterial cell wall biosynthesis pathway, a common target for antitubercular drugs. nih.gov For instance, molecular docking studies on related pyrazole-fused coumarin (B35378) derivatives have suggested that they bind to the 2-trans-enoyl-ACP reductase (InhA) enzyme, which is crucial for M. tuberculosis cell wall biogenesis. nih.gov
Table 1: Antimycobacterial Activity of a Lead Indeno[1,2-c]pyrazole Analogue
| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-fluorophenyl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | M. tuberculosis H37Rv | 0.83 µM |
This table is based on data from a study on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues. nih.gov
Anti-biofilm Formation Mechanisms
Bacterial biofilms present a significant challenge in treating persistent infections due to their increased resistance to antibiotics and host immune responses. frontiersin.orgfrontiersin.org The formation of these biofilms is a complex process often regulated by cell-to-cell communication systems, such as quorum sensing (QS). frontiersin.orgnih.gov Consequently, interfering with these signaling pathways is a key strategy for developing anti-biofilm agents. frontiersin.org
While specific studies on the anti-biofilm activity of the indeno[1,2-c]pyrazol-4(2H)-one scaffold are not extensively documented, research into the broader class of pyrazole derivatives provides insight into potential mechanisms. nih.gov Many natural and synthetic compounds exert their anti-biofilm effects by disrupting QS systems. frontiersin.org This can be achieved by inhibiting the production of signaling molecules (autoinducers) or by blocking their receptors. frontiersin.org For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their ability to inhibit biofilm formation, with their mode of action linked to the inhibition of enzymes like carbonic anhydrase, which can play a role in bacterial physiology and biofilm development. nih.gov Given the structural similarities, it is plausible that indenopyrazole derivatives could interfere with biofilm formation by targeting bacterial communication pathways or enzymes essential for the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm. frontiersin.org
Antiviral Activity
The pyrazole nucleus is a well-established pharmacophore in the design of antiviral agents, demonstrating efficacy against a range of viruses. nih.govresearchgate.neteurekaselect.com Derivatives incorporating the pyrazole scaffold have been reported to inhibit viral replication and propagation, including that of various coronaviruses. nih.govmdpi.com
Recent studies have highlighted the potential of pyrazole derivatives bearing a hydroxyquinoline scaffold as potent inhibitors of SARS-CoV-2, HCoV-229E, and MERS-CoV. nih.gov These compounds demonstrated promising selectivity indices, indicating their potential as selective antiviral agents. nih.gov The antiviral properties of pyrazole-containing compounds are often attributed to their ability to inhibit key viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle. mdpi.com For instance, pyranopyrazole derivatives have shown inhibitory efficiency against the SARS-CoV-2 main protease (Mpro). mdpi.com Although research focusing specifically on the antiviral properties of the this compound scaffold is limited, the established antiviral activity of the broader pyrazole class suggests that this indenopyrazole core could serve as a valuable template for the development of new antiviral therapeutics. researchgate.neteurekaselect.com
Enzyme Inhibition Beyond Kinases
Derivatives based on the indene and pyrazole core structures have been shown to inhibit a variety of enzymes beyond the well-studied kinase family.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation by modifying histone proteins, and their dysregulation is linked to cancer and other diseases. explorationpub.comnih.gov Novel indeno[1,2-d]thiazole hydroxamic acids, which are structurally related to indenopyrazoles, have been designed as HDAC inhibitors. nih.gov Several of these compounds exhibited potent pan-HDAC inhibition and significant anti-proliferative activity against human cancer cell lines, with the most active compound showing an IC50 value of 0.14 µM against pan-HDACs. nih.gov The inhibitory mechanism involves a zinc-chelating group, typically a hydroxamic acid, which interacts with the zinc ion in the enzyme's active site. researchgate.net
Acetylcholinesterase (AChE): The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com A study of indene-derived hydrazides, which are structurally analogous to indenopyrazoles, revealed significant AChE inhibitory potential. One lead compound, SD-30, demonstrated a maximum AChE inhibition with an IC50 value of 13.86 µM and also inhibited butyrylcholinesterase (BuChE). nih.gov Molecular docking simulations suggest that these inhibitors bind within the active site of AChE. researchgate.net
Monoamine Oxidase-B (MAO-B): MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a validated approach for treating Parkinson's disease. mdpi.commdpi.com A large series of compounds based on the closely related 5H-indeno[1,2-c]pyridazin-5-one scaffold were found to be potent and preferential inhibitors of MAO-B. nih.gov The most active derivative, p-CF3-3-phenyl-IP, displayed a submicromolar IC50 value of 90 nM. nih.gov Structure-activity relationship studies indicated that lipophilic, electronic, and steric properties of the substituents are crucial for determining the inhibitory potency. nih.gov These compounds act as reversible inhibitors, and pharmacophore models suggest that specific hydrogen bonding and hydrophobic interactions are required for potent and selective MAO-B inhibition. nih.gov
Table 2: Inhibition of Non-Kinase Enzymes by Indene-Based Scaffolds
| Scaffold | Target Enzyme | Lead Compound Example | Inhibitory Concentration (IC50 / Ki) |
|---|---|---|---|
| Indeno[1,2-d]thiazole | Histone Deacetylases (pan-HDACs) | Compound 6o | IC50 = 0.14 µM |
| Indene-hydrazide | Acetylcholinesterase (AChE) | Compound SD-30 | IC50 = 13.86 µM |
This table compiles data from studies on various indene-based derivatives and their enzyme inhibitory activities. nih.govnih.govnih.gov
Protein Glycation Inhibition
Advanced glycation end-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and are implicated in diabetic complications. bohrium.com Compounds that can trap reactive carbonyl species like methylglyoxal (B44143) (MG) can inhibit the formation of AGEs. A series of indeno[2,1-c]pyridinones, structural isomers of the indenopyrazole framework, were designed and synthesized as potential AGE-trapping agents. bohrium.com Several of these compounds exhibited excellent efficiency in trapping MG, with one derivative in particular demonstrating superior activity (93.37% trapping capacity) compared to the standard inhibitor aminoguanidine. bohrium.com The proposed mechanism involves the inhibitor's carbonyl group reacting with and sequestering MG, thereby preventing it from cross-linking with proteins. bohrium.com
Modulatory Effects on Cellular Signaling Pathways
The indeno[1,2-c]pyrazole scaffold has proven to be a "privileged" structure for targeting key components of cellular signaling pathways, particularly those deregulated in cancer. nih.gov
One of the most significant targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a fundamental role in cell proliferation and survival. researchgate.net A new series of 2,4-dihydroindeno[1,2-c]pyrazoles were identified as EGFR tyrosine kinase inhibitors (TKIs). One potent compound demonstrated an IC50 value of 6.13 µM against A549 human lung adenocarcinoma cells, which was more potent than the standard drug erlotinib in that assay. nih.gov This compound was found to inhibit EGFR TK and induce apoptosis in cancer cells. nih.govresearchgate.net The modulation of this pathway disrupts downstream signals that promote tumor growth, invasion, and angiogenesis. researchgate.net
Furthermore, indenopyrazole derivatives have been developed as inhibitors of other critical signaling nodes. Studies have identified derivatives that act as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the cell cycle's response to DNA damage. nih.gov These inhibitors abrogate the G2/M and S phase checkpoints, potentiating the cytotoxic effects of DNA-damaging cancer therapies. nih.gov Other research has shown that indenopyrazole derivatives can inhibit mitochondrial malate dehydrogenase 2 (MDH2), leading to a reduction in NADH levels and suppression of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is critical for tumor survival under hypoxic conditions. nih.govresearchgate.net The inhibition of MDH2 by a lead compound resulted in reduced ATP content and inactivation of the downstream mTOR pathway, leading to significant cancer cell growth inhibition. researchgate.net These findings highlight the ability of the indenopyrazole scaffold to modulate multiple oncogenic signaling pathways, including those involving ERK, Akt, and STAT3. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Class/Scaffold | Specific Compound Name or Description |
|---|---|
| Indeno[1,2-c]pyrazole Analogue | 3-(4-fluorophenyl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide |
| Indeno[1,2-d]thiazole Hydroxamic Acid | Compound 6o |
| Indene-derived Hydrazide | Compound SD-30 |
| 5H-Indeno[1,2-c]pyridazin-5-one | p-CF3-3-phenyl-IP |
| Indeno[2,1-c]pyridinone | Derivative with 93.37% MG trapping capacity |
| 2,4-dihydroindeno[1,2-c]pyrazole | Lead EGFR TKI with IC50 of 6.13 µM on A549 cells |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The future synthesis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivatives is geared towards "green chemistry" principles, aiming to improve efficiency, reduce waste, and enhance sustainability. nih.govmdpi.commdpi.comnih.govresearchgate.net Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. nih.gov Modern approaches seek to overcome these limitations.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). nih.govmdpi.comnih.govresearchgate.net This technique can significantly reduce reaction times from hours to minutes and increase product yields. nih.gov For example, the synthesis of biologically active pyrano[2,3-c]pyrazole scaffolds, which share a fused heterocyclic system, saw reaction times drop from 1.4 hours to just 25 minutes with an improved yield of 88% under microwave irradiation compared to conventional heating. nih.gov
Another key area is the adoption of environmentally benign solvents and catalysts. nih.govresearchgate.netresearchgate.net Researchers are exploring the use of greener solvents like polyethylene glycol (PEG-400) and water, which are non-volatile, thermally stable, and readily available. nih.govresearchgate.net The condensation reactions to form indeno-pyrazole derivatives have been successfully carried out in PEG-400. researchgate.net Furthermore, the development of reusable catalysts, such as magnetic nanocrystals, presents an opportunity for more economical and sustainable processes. researchgate.net One-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step, also align with the principles of green chemistry by minimizing intermediate separation and purification steps. mdpi.comnih.gov
| Synthetic Strategy | Key Advantages | Example Application (Related Pyrazoles) |
| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields | Synthesis of pyrano[2,3-c]pyrazoles with 88% yield in 25 minutes. nih.gov |
| Green Solvents (e.g., PEG-400, Water) | Non-toxic, Non-volatile, Readily available | Synthesis of novel indeno-pyrazole derivatives in PEG-400. researchgate.net |
| Reusable Catalysts (e.g., Nanocatalysts) | Economical, Reduced waste | Use of copper ferrite (CuFe2O4) nanocatalyst in water for pyrazole (B372694) synthesis. nih.gov |
| One-Pot Multicomponent Reactions | Step economy, Reduced purification | Synthesis of pyrazole derivatives from carbonyl precursors via in-situ generated tosylhydrazones. mdpi.com |
Advanced Computational Studies for Rational Design and Lead Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. openmedicinalchemistryjournal.com For this compound derivatives, advanced computational studies are pivotal for the rational design of new analogues with improved potency and selectivity. slideshare.net
Molecular docking studies are frequently employed to predict the binding interactions of indenopyrazole derivatives with their biological targets. openmedicinalchemistryjournal.comnih.gov For instance, docking simulations have been used to understand how these compounds bind to the ATP binding site of Epidermal Growth Factor Receptor (EGFR), revealing binding profiles similar to established inhibitors like erlotinib (B232). nih.gov These studies help in understanding the structure-activity relationships (SAR), guiding the modification of the lead compound to enhance its binding affinity. slideshare.net
Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.gov MD simulations lasting 100 nanoseconds have been used to study the molecular properties of indandione derivatives, helping to validate biological data. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations are also being used to build predictive models for the biological activity of new derivatives. nih.govresearchgate.net These in silico methods, combined with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, allow for the early-stage filtering of candidates with poor pharmacokinetic profiles, saving time and resources. nih.govmdpi.com
| Computational Method | Application in Drug Design | Specific Example with Indenopyrazoles |
| Molecular Docking | Predicts binding mode and affinity to target proteins. | Designated binding profiles of indenopyrazoles in the ATP binding site of EGFR. nih.gov |
| Molecular Dynamics (MD) Simulations | Assesses stability and dynamics of ligand-protein complexes. | 100ns simulations used to study molecular properties of indandione derivatives. nih.gov |
| Density Functional Theory (DFT) | Investigates electronic structure and reactivity. | Used in conjunction with docking to support the multitargeted potency of Indenopyrazole. nih.govresearchgate.net |
| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity properties. | In silico pharmacokinetic profiles of indenopyrazole derivatives were determined using QikProp. nih.gov |
Exploration of Polypharmacology and Multi-Targeted Therapeutics
The "one-drug, one-target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. nih.govresearchgate.net Indenopyrazole derivatives have emerged as promising candidates for multi-targeted therapeutics. nih.govresearchgate.netnih.govharvard.edu
For example, the indenopyrazole derivative RGB-286638 has been identified as a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor. nih.govharvard.edu It demonstrates nanomolar inhibitory activity against several CDKs, including CDK1, CDK2, CDK4, and CDK9, as well as other non-CDK enzymes. nih.gov This broad activity allows it to effectively induce cell death in cancer cells, such as multiple myeloma, irrespective of their p53 status. nih.govharvard.edu
In another study, an indenopyrazole compound was identified as a potential multi-targeted agent for lung cancer. nih.govresearchgate.net Through docking studies against various lung cancer-associated proteins (Oxidoreductase, Chaperone, Transferase, and Hydrolase), the indenopyrazole scaffold showed promising binding scores, suggesting its ability to interact with multiple crucial pathways in cancer progression. nih.govresearchgate.net This multi-targeted approach could offer a significant advantage over therapies that inhibit a single pathway, which can often be circumvented by cancer cells. researchgate.net
| Compound/Scaffold | Targeted Proteins/Pathways | Therapeutic Area |
| RGB-286638 | CDK1, CDK2, CDK4, CDK9, GSK-3β, TAK1, AMPK, Jak2, MEK1 | Multiple Myeloma nih.gov |
| Indenopyrazole | Lung Cancer Oxidoreductase, Chaperone, Transferase, and Hydrolase Proteins | Lung Cancer nih.govresearchgate.net |
Integration with New Chemical Biology Probes for Mechanism Elucidation
While the therapeutic potential of this compound derivatives is evident, a deeper understanding of their precise mechanisms of action is often required. The integration of these compounds with new chemical biology probes offers a powerful strategy for mechanism elucidation.
For instance, an indenopyrazole derivative, designated 2l, was found to be a potent inhibitor of hypoxia-inducible factor (HIF)-1 transcriptional activity. nih.gov Interestingly, it did not achieve this by preventing the accumulation of the HIF-1α protein or its dimerization with HIF-1β. Instead, it appears to affect a downstream step in the transcriptional pathway. nih.gov To unravel this exact mechanism, chemical biology tools could be employed.
Future research could involve synthesizing derivatives of this compound that are functionalized with reporter tags, such as fluorophores or biotin. These probes could be used in cellular imaging studies to visualize the compound's subcellular localization or in affinity purification-mass spectrometry (AP-MS) experiments to identify its direct binding partners within the cell. The development of photo-affinity probes, which can be covalently cross-linked to their targets upon photo-irradiation, would be particularly valuable for unambiguously identifying the proteins that these compounds interact with to exert their biological effects.
Q & A
Q. What are the common synthetic routes for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivatives?
The synthesis typically involves condensation reactions between 2-acyl-1,3-indandiones and hydrazine derivatives. For example:
- Method A : Reacting 2-acyl-(1H)-indene-1,3(2H)-diones with 2-hydrazinylbenzo[d]thiazoles in glacial acetic acid yields indeno[1,2-c]pyrazol-4(1H)-ones with good yields (65–70%) .
- Method B : Sequential reactions of benzaldehydes, phenylhydrazine, and indan-1,2,3-trione in acetonitrile produce cis-3-aryl-dihydroxy derivatives under mild conditions .
- Key variables : Reaction time, temperature, and substituent effects on the starting materials significantly influence regioselectivity and yield .
Q. How are indeno[1,2-c]pyrazol-4(1H)-ones characterized structurally?
Structural confirmation relies on:
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, aromatic C-H vibrations) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks .
- HRMS : Validates molecular formulas (e.g., [M+H]+ peaks matching calculated masses) .
- Melting points : Used for purity assessment (e.g., 170–222°C for substituted derivatives) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in synthesizing substituted indeno[1,2-c]pyrazol-4(1H)-ones?
Regioselectivity is controlled by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) favor 8-substituted isomers, while electron-donating groups (e.g., -OCH₃) favor 5-substituted isomers .
- Reaction conditions : Microwave-assisted synthesis reduces reaction time and improves selectivity compared to conventional reflux .
- Catalytic systems : Heterogeneous catalysts like cobalt-functionalized graphene oxide (f-SiO₂@GO@Co) enhance regioselectivity and yield in ethanol at 60°C .
Q. How do computational docking studies support the biological activity of these compounds?
Molecular docking elucidates binding interactions with target enzymes:
- α-Glucosidase/α-amylase inhibition : Derivatives like 4e (IC₅₀ = 6.71 μg/mL) form hydrogen bonds with catalytic residues (e.g., Asp68, Arg312), outperforming Acarbose .
- Carbonic anhydrase inhibition : Sulfonamide derivatives (e.g., 3,4,5-trimethoxy-substituted compounds) interact with Zn²⁺ in the active site, correlating with cytotoxicity .
Q. What catalytic systems enhance the synthesis efficiency of indeno[1,2-c]pyrazol-4(1H)-ones?
- Cobalt(II)-silica/graphene oxide composites (f-SiO₂@GO@Co) : Enable efficient one-pot synthesis in ethanol at 60°C, achieving >80% yield for cis-dihydroxy derivatives .
- Recyclability : These catalysts retain activity for up to 5 cycles without significant loss, reducing waste .
Q. How does substituent variation affect biological activity?
- Antidiabetic activity : Electron-deficient substituents (e.g., -Cl, -NO₂) enhance α-glucosidase inhibition (e.g., 4e IC₅₀ = 6.71 μg/mL vs. Acarbose IC₅₀ = 9.35 μg/mL) .
- Antimicrobial activity : Lipophilic groups (e.g., -Br, -CF₃) improve membrane penetration, increasing efficacy against Gram-negative bacteria .
- Cytotoxicity : 3,4,5-Trimethoxy and 4-hydroxy derivatives show tumor-specificity in NCI-60 cancer cell lines .
Q. What in vitro models evaluate the therapeutic potential of these compounds?
- Enzyme inhibition assays : α-Glucosidase (from Saccharomyces cerevisiae) and α-amylase (from porcine pancreas) assays quantify antidiabetic potential .
- Antimicrobial testing : Broth microdilution against E. coli, S. aureus, and C. albicans with MIC values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., Vero) assess selectivity .
Data Contradictions and Resolutions
Q. Why do some studies report inconsistent biological activities for structurally similar derivatives?
- Structural isomerism : Regioisomers (e.g., 5- vs. 8-substituted) exhibit divergent binding modes, leading to variable activity .
- Assay variability : Differences in enzyme sources (e.g., human vs. microbial α-glucosidase) or cell lines impact results .
- Solubility limitations : Poor aqueous solubility of hydrophobic derivatives may underrepresent in vitro efficacy .
Q. How to resolve discrepancies in reported synthetic yields?
- Catalyst optimization : Using f-SiO₂@GO@Co improves reproducibility and yield (e.g., 85% for 4f vs. 65% without catalyst) .
- Purification methods : Column chromatography or recrystallization in ethanol enhances purity and yield accuracy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
